N,N'-diisopropylsulfamide

Description

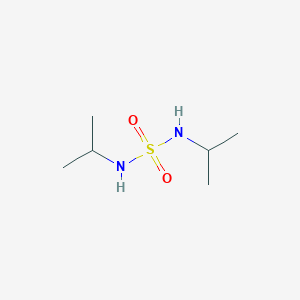

Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylsulfamoyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-5(2)7-11(9,10)8-6(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLCGQKFWZSTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384731 | |

| Record name | N,N'-diisopropylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-07-0 | |

| Record name | N,N'-diisopropylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N,n Diisopropylsulfamide

Established Synthetic Routes for N,N'-Diisopropylsulfamide

The synthesis of sulfamides, including N,N'-diisopropylsulfamide, has traditionally relied on several key strategies. These methods often involve the reaction of amines with sulfonyl chlorides or related activated sulfur species.

Direct Synthesis Strategies from Organometallic and Sulfinylamine Reagents

A significant advancement in sulfamide (B24259) synthesis involves the direct use of organometallic reagents with novel sulfinylamine compounds. nih.govorganic-chemistry.org One such reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), has proven effective for the synthesis of primary sulfonamides from a variety of (hetero)aryl and alkyl Grignard and organolithium reagents. nih.govorganic-chemistry.org This one-step process offers good to excellent yields and is scalable. nih.govorganic-chemistry.org The reaction proceeds by combining the organometallic nucleophile with t-BuONSO at low temperatures, such as -78 °C, in a suitable solvent like tetrahydrofuran (B95107) (THF). chemistryviews.org

The general mechanism involves the initial reaction of the organometallic reagent with the sulfinylamine to form a sulfinamide intermediate. organic-chemistry.org This intermediate then rearranges to a more stable sulfonimidate ester anion, which ultimately yields the sulfonamide product upon workup. organic-chemistry.org While this method is highlighted for primary sulfonamides, the principles can be adapted for the synthesis of disubstituted sulfamides like N,N'-diisopropylsulfamide by using the appropriate secondary amine.

Another direct approach involves the use of the DABCO-sulfur dioxide complex (DABSO). organic-chemistry.org Reactions of DABSO with Grignard reagents generate sulfinates, which can then be converted in situ to sulfonamides. organic-chemistry.org

Precursor-Based Synthesis: Leveraging Stable Sulfonate Esters

The synthesis of sulfamides can also be achieved through precursor-based methods that utilize stable sulfonate esters. A general method involves the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as a reagent. nih.gov This approach provides a fundamentally new way to construct the sulfonamide functional group. nih.gov

Sulfamate (B1201201) esters also serve as valuable precursors. nih.gov A broadly effective protocol for preparing sulfamate esters involves the initial sulfamation of an amine with a sulfur trioxide complex to produce a sulfamic acid salt. nih.gov Subsequent activation with triphenylphosphonium ditriflate and nucleophilic trapping with an alcohol furnishes the sulfamate ester in modest to excellent yields. nih.gov These sulfamate esters can then potentially be reacted with an appropriate amine, such as diisopropylamine, to yield the desired N,N'-diisopropylsulfamide. The synthesis of sulfonate esters themselves can be achieved by reacting sulfonic acids with esters of phosphoric acid or adducts of strong acid esters with amides like dimethylformamide. google.com

Oxidative Synthesis Approaches for Sulfamide Formation

Oxidative methods provide another avenue for the formation of sulfamide and related sulfonamide structures. These reactions often involve the formation of a sulfur-nitrogen bond under oxidative conditions. For instance, a simple copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates, DABSO, and N-chloroamines yields a wide range of sulfonamides under mild conditions. organic-chemistry.org Mechanistic studies suggest the involvement of a radical process and transition-metal catalysis. organic-chemistry.org

Another innovative oxidative approach is the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols to synthesize imines, which demonstrates the versatility of quinone-catalyzed oxidative C-C bond cleavage. beilstein-journals.org While not a direct sulfamide synthesis, the principles of oxidative catalysis could be explored for the formation of N,N'-diisopropylsulfamide. Ruthenium-catalyzed oxidative annulations have also been employed in the synthesis of nitrogen-containing heterocycles, showcasing the power of oxidative C-H/N-H bond functionalizations. goettingen-research-online.de

A clean and economical method for synthesizing alkanesulfonyl chlorides involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method uses readily available reagents and offers high yields, providing a valuable precursor for subsequent reactions with amines to form sulfamides. organic-chemistry.org

Novel and Green Synthetic Approaches for N,N'-Diisopropylsulfamide

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. acs.org These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.orgresearchgate.net

Novel "green" synthetic methods often utilize alternative energy sources like microwave irradiation or ultrasonication to enhance reaction rates and yields. nih.gov For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields in the preparation of various organic compounds. mdpi.com Solvent-free reaction conditions, such as grinding techniques, also represent a green approach by eliminating the need for potentially harmful organic solvents. researchgate.netimist.ma

The use of biocatalysts, such as enzymes, is another cornerstone of green chemistry, as they can perform highly specific transformations under mild conditions, often negating the need for protecting groups. acs.org While specific examples for N,N'-diisopropylsulfamide are not detailed in the provided results, the application of these green principles, such as using safer solvents and designing for energy efficiency, is a key direction in modern synthetic chemistry. acs.org Researchers are actively developing methods for the direct synthesis of key nitrogen-containing compounds to reduce the environmental impact of producing materials for pharmaceuticals and medicinal chemistry. kyushu-u.ac.jp

Optimization of Synthetic Conditions for N,N'-Diisopropylsulfamide

Optimizing synthetic protocols is crucial for maximizing product yield and reaction efficiency, which is vital for both laboratory-scale synthesis and industrial production. mdpi.comchemrxiv.org

Yield Enhancement and Reaction Efficiency in N,N'-Diisopropylsulfamide Synthesis

Several factors can be manipulated to enhance the yield and efficiency of sulfamide synthesis. The choice of catalyst is critical. For example, in palladium-catalyzed reactions, the selection of the palladium source and ligands can significantly impact the yield. mdpi.com Reaction parameters such as temperature, reaction time, and the concentration of reactants must be carefully controlled. chemrxiv.org

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize reaction conditions. nih.gov By varying multiple factors simultaneously, DoE can identify the optimal set of conditions to achieve the highest yield and purity. nih.gov For instance, in the synthesis of N,N,N-trimethyl chitosan, DoE was used to optimize the amounts of reagents and base, leading to a significant improvement in the degree of trimethylation. nih.gov

Continuous flow synthesis in microreactors offers another avenue for optimization. chemrxiv.org This technique allows for precise control over reaction parameters and can lead to improved yields and safety, especially for highly exothermic or hazardous reactions. chemrxiv.org Inline monitoring techniques, such as FTIR, can provide real-time data on reaction progress, enabling rapid optimization. chemrxiv.org

The table below summarizes key findings from various synthetic approaches that can be applied to optimize the synthesis of N,N'-diisopropylsulfamide.

| Synthetic Approach | Key Optimization Parameters | Typical Yields | Reference |

| Organometallic Reagents with t-BuONSO | Low Temperature (-78 °C), Solvent (THF) | Good to Excellent | nih.govorganic-chemistry.org |

| Sulfonic Acid Salts with Triphenylphosphine Ditriflate | Reagent Stoichiometry, Amine Nucleophilicity | Modest to Excellent | nih.govnih.gov |

| Copper-Catalyzed Aminosulfonylation | Catalyst Loading, Mild Conditions | Good | organic-chemistry.org |

| Bleach-Mediated Oxidative Chlorosulfonation | Controlled Temperature, Reagent Addition | High (up to 99%) | organic-chemistry.org |

| Microwave-Assisted Synthesis | Reaction Time, Power Level | High | mdpi.com |

| Continuous Flow Synthesis | Residence Time, Temperature, Reactant Ratio | ~83% (for a related compound) | chemrxiv.org |

Stereochemical Control in N,N'-Diisopropylsulfamide Synthesis

The introduction of stereocenters into the framework of N,N'-diisopropylsulfamide, or related linear sulfamides, is a nuanced synthetic challenge that leverages established principles of asymmetric synthesis. While direct stereoselective synthesis focusing on the isopropyl substituents of N,N'-diisopropylsulfamide is not extensively documented, the broader field of sulfamide chemistry offers several methodologies for achieving stereochemical control. These approaches primarily involve the use of chiral auxiliaries, enantioselective catalysis, and the synthesis of inherently chiral structures such as atropisomers.

One of the key strategies for inducing chirality in linear sulfamides is through the catalytic enantioselective synthesis of molecules with N-C axial chirality. nih.gov This has been successfully demonstrated in the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov In these cases, the restricted rotation around the N-C bond gives rise to stable, separable enantiomers. The synthesis of these atropisomeric sulfamides can be achieved with high enantioselectivity through methods like palladium-catalyzed N-allylation. nih.gov For instance, the reaction of a secondary sulfonamide bearing a sterically demanding group on the nitrogen atom with an allyl acetate (B1210297) can be catalyzed by a chiral palladium complex, such as one containing the (S,S)-Trost ligand, to yield N-allylated sulfamides with significant enantiomeric excess (ee). nih.gov

The effectiveness of such enantioselective transformations is often dependent on the nature of the substituents on the sulfonyl group. Research has shown that the electronic properties of para-substituents on a benzenesulfonyl group can influence the enantioselectivity of the N-allylation reaction. nih.gov While the reactions generally proceed smoothly irrespective of the electronic effect, a slight increase in enantioselectivity has been observed with electron-withdrawing groups. nih.gov

Below is a table summarizing the substituent effect on the sulfonyl group in the enantioselective N-allylation for the synthesis of N-C axially chiral sulfonamides, which illustrates a potential strategy for stereochemical control in related sulfamide structures.

| Entry | R Group on Benzenesulfonyl | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | H | quant. | 85 |

| 2 | NO₂ (para) | 99 | 92 |

| 3 | NO₂ (ortho) | 88 | 89 |

| 4 | CH₃ | quant. | 87 |

This data is representative of enantioselective N-allylation of N-(2-arylethynyl-6-methylphenyl)sulfonamides and serves as an illustrative example of stereochemical control in linear sulfamides. nih.gov

Another approach to creating chiral sulfamides involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the sulfamide structure to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, optically active pyrrolidines have been used as chiral auxiliaries in the Michael addition to α,β-unsaturated sulfonamides to achieve diastereoselective synthesis. researchgate.net

Furthermore, the synthesis of non-symmetrical sulfamides can be a stepping stone towards chiral derivatives. Methods utilizing Burgess-type reagents have been shown to efficiently produce N,N'-differentiated linear sulfamides from a wide range of amines in high yields. google.comgoogle.com This methodology provides the flexibility to introduce different substituents on the nitrogen atoms, which is a prerequisite for creating many chiral sulfamides. google.comgoogle.com

While these methodologies are not specific to N,N'-diisopropylsulfamide, they represent the current strategies within synthetic organic chemistry that could be adapted to achieve stereochemical control in its synthesis or the synthesis of its derivatives. The successful application of these techniques would pave the way for exploring the stereochemical aspects of the biological activity and material properties of chiral sulfamides.

Advanced Structural Elucidation and Conformational Landscape of N,n Diisopropylsulfamide

High-Resolution Crystallographic Analysis of N,N'-Diisopropylsulfamide

Single-Crystal X-ray Diffraction Studies of N,N'-Diisopropylsulfamide and Analogues

While a specific single-crystal X-ray diffraction study for N,N'-diisopropylsulfamide was not identified, the crystal structures of several analogues bearing the N,N'-diisopropylsulfonamide or a related moiety have been resolved. These structures are crucial for predicting the geometry of the target compound.

For instance, the analysis of N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide reveals a monoclinic crystal system. nih.gov Another related compound, N,N-diisopropyl-4-methylbenzenesulfonamide , also crystallizes in a monoclinic system, with two independent molecules in the asymmetric unit, indicating slight conformational differences dictated by the crystal packing environment. nsf.gov

These analogue studies confirm the tetrahedral geometry around the sulfur atom and provide a reliable framework for the expected bond angles and lengths in N,N'-diisopropylsulfamide.

Table 1: Crystallographic Data for N,N'-Diisopropylsulfonamide Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|

Data sourced from a study on a disulfonamide analogue. nih.gov

Crystal Packing and Intermolecular Interactions in Solid-State N,N'-Diisopropylsulfamide

In the absence of a specific crystal structure for N,N'-diisopropylsulfamide, the supramolecular assembly can be inferred from its analogues. The dominant intermolecular interaction expected for N,N'-diisopropylsulfamide in the solid state is hydrogen bonding between the N-H group (donor) of one molecule and a sulfonyl oxygen atom (acceptor) of a neighboring molecule.

This N—H⋯O hydrogen bonding is a recurring motif in related structures. In the crystal structure of N,N′-diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide, these intermolecular N—H⋯O hydrogen bonds are the primary interactions stabilizing the crystal lattice. nih.gov Similarly, the packing of N,N-diisopropyl-4-methylbenzenesulfonamide is characterized by a three-dimensional network formed via intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nsf.gov The presence of both N-H and sulfonyl oxygen atoms makes these interactions a highly predictable feature that dictates the crystal packing. The interplay of these directed interactions often leads to well-ordered supramolecular synthons. mdpi.com

Table 2: Hydrogen-Bond Geometry in an Analogue Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1A⋯O2 | 0.88 | 2.00 | 2.821 | 154 |

Data from N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide. nih.gov

Sulfonamide Functional Group Parameters and Bond Lengths in Crystalline N,N'-Diisopropylsulfamide Systems

The geometry of the sulfonamide group is well-characterized. Studies on various sulfonamide-containing molecules show consistent bond length and angle parameters. mdpi.comnih.gov The S=O double bonds are typically short, while the S-N bonds exhibit partial double bond character, being shorter than a typical S-N single bond. mdpi.comnih.gov

In N,N-diisopropyl-4-methylbenzenesulfonamide, the S=O bond lengths range from 1.428(2) to 1.441(2) Å, and the S—N bond lengths are 1.618(2) and 1.622(3) Å for the two molecules in the asymmetric unit. nsf.gov In another sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, the S1-N1 bond length is 1.624(3) Å. nih.gov These values are consistent with those observed in a wide range of sulfonamide structures and are strongly correlated with the electronic environment of the molecule. rsc.org It is expected that N,N'-diisopropylsulfamide would exhibit S-N and S=O bond lengths that fall within these established ranges.

Table 3: Key Bond Lengths in Sulfonamide Analogues

| Compound | S=O Bond Lengths (Å) | S-N Bond Length (Å) | Reference |

|---|---|---|---|

| N,N-diisopropyl-4-methylbenzenesulfonamide | 1.428(2) - 1.441(2) | 1.618(2), 1.622(3) | nsf.gov |

| {(4-nitrophenyl)sulfonyl}tryptophan | - | 1.624(3) | nih.gov |

Comprehensive Conformational Analysis of N,N'-Diisopropylsulfamide

The conformational landscape of N,N'-diisopropylsulfamide is defined by the rotation around its S-N bonds. The interplay between steric hindrance from the bulky isopropyl groups and the electronic effects of the sulfonyl group governs the preferred conformations in both solution and solid states.

Solution-State Conformational Preferences via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for investigating conformational equilibria in solution. auremn.org.brunirioja.es For molecules like N,N'-diisopropylsulfamide, temperature-dependent NMR studies would be particularly informative. At room temperature, if the rotation around the S-N bonds is slow on the NMR timescale, distinct signals for conformationally non-equivalent protons and carbons of the isopropyl groups might be observed. As the temperature is increased, these signals would be expected to broaden and eventually coalesce into averaged signals, indicating rapid interchange between different conformations. unirioja.es

While specific NMR conformational studies on N,N'-diisopropylsulfamide were not found, research on other sterically hindered amides and related structures confirms that such dynamic equilibria are common. unirioja.es The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data would allow for the determination of the predominant rotamers in solution. mpg.de The polarity of the solvent is also known to influence conformational preferences by stabilizing or destabilizing conformers with different dipole moments. auremn.org.br

Solid-State Conformational Analysis and Comparison with Solution Data

The conformation adopted by a molecule in the solid state is captured by X-ray crystallography and represents a single, low-energy state within the crystal lattice. researchgate.net This conformation may or may not be the most stable conformation in solution, as crystal packing forces can trap a higher-energy conformer or select a specific rotamer that allows for optimal intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org

For N,N'-diisopropylsulfamide, a comparison would involve contrasting the torsion angles around the S-N bonds observed in a hypothetical crystal structure with those deduced from solution-state NMR data. It is common for flexible molecules to exhibit different conformations in the solid state versus in solution. researchgate.net For example, studies on pseudoproline-containing dipeptides have shown that while a cis-amide geometry is preferred in solution, the trans-conformation is adopted in the solid state to facilitate crystal-packing interactions. researchgate.net A similar divergence could be possible for N,N'-diisopropylsulfamide, where the need to form efficient N—H⋯O hydrogen bond networks in the crystal could lock the isopropyl groups into a specific orientation that differs from the dynamically averaged conformation observed in solution. Solid-state NMR could also be employed to probe dynamics and conformation directly in the crystalline form. nih.gov

Torsional Angle Dynamics and Flexibility of N,N'-Diisopropylsulfamide

To address this section, computational chemistry studies, such as molecular dynamics simulations, would be required. researchgate.net Such studies would analyze the rotation around the sulfur-nitrogen (S-N) and nitrogen-carbon (N-C) bonds. The key dihedral angles (e.g., C-N-S-N and S-N-C-H) would be calculated to map the potential energy surface of the molecule. This would identify the most stable, low-energy conformations and the energy barriers between them, providing insight into the molecule's flexibility. Without such studies on N,N'-diisopropylsulfamide, a discussion of its torsional dynamics remains speculative.

Influence of Intramolecular Interactions on N,N'-Diisopropylsulfamide Conformation

The conformation of N,N'-diisopropylsulfamide is dictated by a balance of various intramolecular interactions. These would include steric hindrance between the bulky isopropyl groups, which would significantly influence the torsional angles around the S-N bonds to minimize repulsion. Furthermore, potential weak intramolecular hydrogen bonds between the N-H protons and the sulfonyl oxygens could stabilize certain conformations. Analysis of these interactions, typically through quantum chemical calculations or detailed X-ray crystallography, is necessary for a definitive understanding, but such data for N,N'-diisopropylsulfamide is not available.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic data is fundamental for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C)

A hypothetical ¹H NMR spectrum would be expected to show signals for the N-H protons, the methine (CH) proton of the isopropyl group, and the methyl (CH₃) protons. The methine proton would likely appear as a multiplet due to coupling with the adjacent methyl protons and potentially the N-H proton. The methyl protons would appear as a doublet.

The ¹³C NMR spectrum would show distinct signals for the methine carbon and the methyl carbons of the isopropyl groups. The chemical shifts of these signals provide direct information about the carbon skeleton.

Table 1: Predicted NMR Spectroscopic Data for N,N'-Diisopropylsulfamide (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| N-H | Variable | Singlet (broad) |

| CH | ~3.5 - 4.0 | Multiplet |

| CH₃ | ~1.2 | Doublet |

| ¹³C NMR | ||

| CH | ~45 - 50 | |

| CH₃ | ~20 - 25 |

Note: These are estimated values based on general principles and data for similar structures. Actual experimental data is required for accurate assignment.

Infrared (IR) Spectroscopy for Vibrational Analysis

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies. For N,N'-diisopropylsulfamide, key vibrational modes would include the N-H stretch, C-H stretches of the isopropyl groups, and the characteristic strong, asymmetric and symmetric stretches of the sulfonyl (S=O) group.

Table 2: Predicted IR Absorption Bands for N,N'-Diisopropylsulfamide (Hypothetical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| S=O | Asymmetric Stretch | 1310 - 1350 | Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| S-N | Stretch | 895 - 935 | Medium |

Note: These are characteristic ranges for the specified functional groups. Precise values depend on the specific molecular environment and physical state.

Computational Chemistry and Theoretical Insights into N,n Diisopropylsulfamide

Density Functional Theory (DFT) Studies of N,N'-Diisopropylsulfamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. mpg.de By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method to investigate the properties of molecules like N,N'-diisopropylsulfamide. All DFT calculations for related sulfonamide derivatives have been effectively computed using quantum chemical packages, with geometries optimized to their lowest energy state. mdpi.com

DFT calculations can elucidate the electronic structure of N,N'-diisopropylsulfamide, revealing the distribution of electrons and the energies of molecular orbitals. These calculations are fundamental to understanding the molecule's stability and reactivity. The energetic landscape, mapped through DFT, can identify the most stable conformations and the energy barriers between them. While specific DFT studies on N,N'-diisopropylsulfamide are not prevalent in publicly accessible literature, research on analogous sulfonamide derivatives provides valuable insights. For instance, studies on various sulfonamide derivatives have successfully used DFT to determine their optimized geometries and thermodynamic properties, which are crucial for predicting their behavior. researchgate.net

The stability of different isomers and conformers can be compared by calculating their total energies. For related sulfonamide compounds, DFT has been used to show that certain forms are energetically more stable than others. researchgate.net This type of analysis for N,N'-diisopropylsulfamide would reveal the preferred spatial arrangement of its isopropyl groups relative to the central sulfamide (B24259) core.

Table 1: Representative Thermodynamic Properties of a Sulfonamide Derivative Calculated by DFT

| Property | Value |

| Enthalpy of Formation (ΔHf) | Varies (e.g., ~ -500 to -700 kJ/mol for some derivatives) |

| Gibbs Free Energy (ΔGf) | Varies (e.g., ~ -400 to -600 kJ/mol for some derivatives) |

| Dipole Moment | ~ 2 - 5 Debye |

Note: This table is representative and based on data for various sulfonamide derivatives. Specific values for N,N'-diisopropylsulfamide would require dedicated calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.combiomedres.us A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. biomedres.us

From the HOMO and LUMO energies, several electronic reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud is polarized.

Table 2: Representative Electronic Reactivity Descriptors for a Sulfonamide Derivative (in eV)

| Parameter | Formula | Representative Value |

| EHOMO | - | -8.36 |

| ELUMO | - | -0.46 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.91 |

| Ionization Potential (I) | -EHOMO | 8.36 |

| Electron Affinity (A) | -ELUMO | 0.46 |

| Electronegativity (χ) | (I+A)/2 | 4.41 |

| Chemical Hardness (η) | (I-A)/2 | 3.955 |

| Chemical Softness (S) | 1/η | 0.253 |

Note: These values are based on a representative thiazole-sulfonamide analog and serve as an illustration. mdpi.com The actual values for N,N'-diisopropylsulfamide would differ.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like N,N'-diisopropylsulfamide, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the nitrogen atoms, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov The regions around the hydrogen atoms of the N-H groups and the isopropyl groups would exhibit positive potential (typically colored blue), making them susceptible to nucleophilic attack. The MEP provides a good guide to the molecule's reactivity towards charged reactants. uni-muenchen.de

Molecular Dynamics Simulations and Conformational Space Exploration of N,N'-Diisopropylsulfamide

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. supsi.ch An MD simulation of N,N'-diisopropylsulfamide would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes its movements, vibrations, and conformational changes.

Such simulations would allow for a thorough exploration of the conformational space of N,N'-diisopropylsulfamide. The isopropyl groups can rotate around the S-N bonds, and the molecule can undergo various bending and stretching motions. MD simulations can reveal the most populated conformations in a given environment (e.g., in a solvent or in the gas phase) and the timescales of transitions between different conformational states. This dynamic picture is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents. While specific MD studies on N,N'-diisopropylsulfamide are not documented in the searched literature, the methodology is well-established for exploring the conformational landscapes of flexible molecules. nih.gov

Theoretical Prediction and Validation of Intermolecular Interactions in N,N'-Diisopropylsulfamide Assemblies

N,N'-diisopropylsulfamide has the potential to form various intermolecular interactions, most notably hydrogen bonds through its N-H donors and S=O acceptors. Theoretical methods can be used to predict the geometry and strength of these interactions.

DFT calculations can be performed on dimers or larger clusters of N,N'-diisopropylsulfamide to determine the preferred hydrogen bonding patterns and the corresponding interaction energies. Non-covalent interaction (NCI) analysis is a computational tool that can visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which would be critical in understanding the assembly of N,N'-diisopropylsulfamide molecules. nih.gov

By predicting these interaction motifs, computational chemistry can provide a basis for understanding the crystal packing of N,N'-diisopropylsulfamide or its behavior in solution. These theoretical predictions can then be validated against experimental data from techniques like X-ray crystallography.

Reactivity and Mechanistic Investigations of N,n Diisopropylsulfamide

N,N'-Diisopropylsulfamide in Organic Transformations

N,N'-diisopropylsulfamide, a member of the sulfamide (B24259) class of compounds, exhibits a range of reactivities that allow its participation in various organic transformations. The presence of two nitrogen atoms attached to a central sulfuryl group, each bearing bulky isopropyl substituents, influences its nucleophilicity, steric hindrance, and potential to act as a ligand.

The nitrogen atoms in N,N'-diisopropylsulfamide possess lone pairs of electrons, rendering them nucleophilic. However, the steric bulk of the two isopropyl groups can hinder direct nucleophilic attack on sterically demanding electrophiles. The reactivity of sulfamides in nucleophilic substitution reactions is well-documented for simpler analogs, and these principles can be extended to N,N'-diisopropylsulfamide.

In principle, N,N'-diisopropylsulfamide can act as a nucleophile in substitution reactions, displacing a leaving group on an electrophilic carbon. The mechanism of such a reaction would likely follow a standard SN2 pathway for primary or less hindered secondary alkyl halides. However, for more sterically hindered substrates, an SN1 mechanism, involving the formation of a carbocation intermediate, might be favored, although the reaction rate would be significantly influenced by the solvent polarity.

Detailed studies on the nucleophilic substitution reactions of N,N'-diisopropylsulfamide itself are not extensively reported in the literature. However, related N,N-dialkylsulfonamides have been shown to react with various electrophiles. For instance, the lithium salts of N,N-dialkylsulfonamides, which are significantly more nucleophilic, undergo addition reactions to aldehydes and Mannich bases. tandfonline.comtandfonline.com It is plausible that N,N'-diisopropylsulfamide could be similarly deprotonated to form a more potent nucleophile for synthetic applications.

Table 1: Plausible Nucleophilic Substitution Reactions Involving N,N'-Diisopropylsulfamide

| Electrophile | Proposed Product | Potential Mechanism | Notes |

| Methyl Iodide | N-Methyl-N,N'-diisopropylsulfamide | SN2 | The reaction would likely require a base to deprotonate the sulfamide. |

| Benzyl Bromide | N-Benzyl-N,N'-diisopropylsulfamide | SN2 | Similar to alkylation with methyl iodide. |

| tert-Butyl Chloride | N-tert-Butyl-N,N'-diisopropylsulfamide | SN1 | The reaction would be slow and require a polar, protic solvent. |

It is important to note that the data in Table 1 is based on general principles of organic reactivity and not on specific experimental results for N,N'-diisopropylsulfamide.

The oxidation of sulfamides can lead to a variety of products, depending on the oxidant and reaction conditions. Electrochemical oxidation of N,N'-disubstituted sulfamides, including N,N'-dialkylsulfamides, has been shown to produce diazenes. nih.govacs.org This transformation proceeds through the formation of nitrogen-centered radicals. nih.govacs.org For N,N'-diisopropylsulfamide, this would involve the formation of an N,N'-diisopropyldiazene.

The mechanism is thought to involve the anodic oxidation of the sulfamide to generate a radical cation, which then undergoes further oxidation and elimination of sulfur dioxide to form the diazene. nih.gov

Recent research has also explored the photocatalytic generation of sulfonyl radical intermediates from sulfonamides for use in carbon-carbon bond-forming reactions. acs.org While this work did not specifically use N,N'-diisopropylsulfamide, it demonstrates the potential for sulfamides to participate in radical chemistry under photoredox conditions. The generation of a sulfonyl radical from N,N'-diisopropylsulfamide could potentially be achieved, opening pathways for its use in radical-mediated transformations.

Table 2: Potential Products from Oxidative and Radical Reactions of N,N'-Diisopropylsulfamide

| Reagent/Condition | Key Intermediate | Potential Product | Reaction Type |

| Electrochemical Oxidation | Nitrogen-centered radical | N,N'-Diisopropyldiazene | Anodic Oxidation |

| Photocatalyst, Light | Sulfonyl radical | Functionalized sulfones/sulfonamides | Radical Addition |

The nitrogen atoms of N,N'-diisopropylsulfamide can also coordinate to metal centers, allowing it to function as a ligand in transition metal catalysis. The steric and electronic properties of the diisopropyl groups would influence the stability and reactivity of the resulting metal complex. While specific examples of N,N'-diisopropylsulfamide as a ligand are scarce in the literature, the broader class of N,N-dialkylsulfonamides has been explored. For instance, N,N-dialkylferrocenesulfonamides have been used as ligands in palladium-catalyzed coupling reactions. acs.org

The coordination of N,N'-diisopropylsulfamide to a metal center could modulate the metal's catalytic activity. The electron-donating nature of the nitrogen atoms could enhance the reactivity of the metal in certain catalytic cycles. The bulky isopropyl groups might also create a specific steric environment around the metal center, potentially influencing the stereoselectivity of a reaction.

Table 3: Potential Catalytic Applications of N,N'-Diisopropylsulfamide as a Ligand

| Metal | Reaction Type | Potential Role of Ligand |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Modulate catalyst activity and stability. |

| Rhodium | Hydroformylation | Influence regioselectivity and enantioselectivity. |

| Copper | Oxidation/Reduction Reactions | Stabilize different oxidation states of the metal. |

It is important to emphasize that the catalytic applications listed in Table 3 are speculative and based on the known behavior of similar ligands. Experimental verification of the catalytic activity of N,N'-diisopropylsulfamide is needed.

Detailed Reaction Mechanism Elucidation for N,N'-Diisopropylsulfamide-Involved Reactions

Detailed mechanistic studies specifically on reactions involving N,N'-diisopropylsulfamide are not widely available in the peer-reviewed literature. The following sections outline the general approaches that would be used to investigate such mechanisms, drawing parallels from studies on related sulfamides.

The elucidation of a reaction mechanism hinges on the identification of transient species, or intermediates, that are formed during the transformation. For reactions involving N,N'-diisopropylsulfamide, several types of intermediates could be anticipated based on the reaction conditions.

In nucleophilic substitution reactions where N,N'-diisopropylsulfamide acts as the nucleophile, the key intermediate would be the initial adduct formed between the sulfamide and the electrophile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be employed to characterize these intermediates, particularly if they can be isolated or observed at low temperatures.

In radical reactions, such as the electrochemical oxidation to form diazenes, the key intermediates would be nitrogen-centered radicals. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for the direct detection and characterization of radical intermediates.

For potential catalytic applications, the key intermediates would be the metal-ligand complexes formed between N,N'-diisopropylsulfamide and the transition metal. X-ray crystallography could provide definitive structural information for stable complexes, while in-situ spectroscopic methods would be necessary to study transient catalytic species.

Kinetic studies are crucial for understanding the mechanism of a reaction by providing information about the species involved in the rate-determining step. The rate law for a reaction involving N,N'-diisopropylsulfamide would be determined by systematically varying the concentrations of the reactants and monitoring the reaction rate.

Rate = k[N,N'-diisopropylsulfamide][Alkyl Halide]

The rate constant, k, would depend on factors such as temperature and the nature of the solvent.

For a potential catalytic reaction where a complex of N,N'-diisopropylsulfamide and a metal is the active catalyst, the kinetic analysis would be more complex. The rate law might show a fractional order dependence on the concentrations of the reactants and the catalyst, and could also be influenced by the concentration of the ligand itself. A detailed kinetic analysis would involve initial rate measurements and fitting the data to various kinetic models to deduce the mechanistic pathway. copernicus.org

To date, there are no published reports detailing the specific rate laws or providing kinetic data for reactions in which N,N'-diisopropylsulfamide is a key reactant or catalyst.

Transition State Characterization and Stability

The characterization of transition states is fundamental to understanding the reactivity and mechanisms of chemical reactions involving N,N'-diisopropylsulfamide. While direct experimental or extensive computational studies specifically targeting the transition states of this compound are not widely available in the reviewed literature, valuable insights can be drawn from mechanistic investigations of structurally related sulfamides and sulfonylureas. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the geometries, energies, and electronic structures of transition states in this class of compounds. mdpi.comscispace.comnih.gov

Theoretical studies on analogous sulfonylureas suggest that their hydrolysis can proceed through various transition states, with the specific pathway being highly dependent on the reaction conditions, such as pH. usda.govresearchgate.netoup.com For instance, in the base-catalyzed hydrolysis of certain sulfonylureas, a five-membered transition state has been proposed. usda.govresearchgate.net This type of transition state involves a nucleophilic attack on the sulfonyl group, leading to a "bridge contraction." usda.govresearchgate.net Given the structural similarities, it is plausible that reactions of N,N'-diisopropylsulfamide could also involve analogous transition state geometries.

The stability of the transition state is a critical factor governing the reaction rate. For reactions involving sulfamides, the stability is influenced by both electronic and steric factors. The nature of the substituents on the nitrogen atoms plays a significant role in determining the stability of any charged or electron-deficient intermediates or transition states. In N,N'-diisopropylsulfamide, the electron-donating isopropyl groups can be expected to stabilize a transition state with developing positive charge on the adjacent nitrogen atoms.

Computational studies on simple sulfamides have utilized methods like DFT with various basis sets (e.g., B3LYP/6-311++G(d,p)) to optimize geometries and calculate vibrational frequencies, which are crucial for identifying true local minima and transition states on the potential energy surface. mdpi.comresearchgate.net Such calculations can provide detailed information about bond lengths and angles in the transition state, offering a picture of the bond-making and bond-breaking processes. For example, in the rotational barriers of amides, theoretical calculations have shown lengthening of the C-N bond in the transition state. mdpi.com Similar principles would apply to the S-N bond rotations and reactions in N,N'-diisopropylsulfamide.

Furthermore, the solvent environment can significantly impact the stability of transition states. mdpi.com Theoretical models often incorporate a polarizable continuum model (PCM) to account for solvent effects. mdpi.com For reactions of N,N'-diisopropylsulfamide in solution, the ability of the solvent to stabilize charged or polar transition states would be a key determinant of the reaction kinetics.

While specific data for N,N'-diisopropylsulfamide is not available, the table below summarizes representative computational findings for related sulfonamide and sulfonylurea compounds, which can serve as a proxy for understanding the types of transition states and energy barriers that might be involved in reactions of N,N'-diisopropylsulfamide.

| Compound/Reaction Class | Computational Method | Key Finding Regarding Transition State | Reference |

| Metsulfuron-methyl Hydrolysis | DFT (B3LYP/6-31+G(d,p)) | Water molecules play a catalytic role, significantly reducing the free energy barrier of the transition state. | worldscientific.com |

| Substituted Sulfonamides | DFT (B3LYP/6-311+G(d,p)) | Used to optimize geometries of neutral and deprotonated forms to understand acidity and reactivity. | researchgate.net |

| Rimsulfuron Cleavage | Semiempirical and ab initio MO | A five-membered transition state was strongly suggested for the reaction mechanism under basic conditions. | researchgate.net |

| General Sulfamides | DFT (M06/aug-cc-pVTZ) | Conformational properties are governed by anomeric effects involving nitrogen lone pairs and sulfur antibonding orbitals. | nih.gov |

These studies collectively indicate that the transition states in reactions of sulfamides are complex and influenced by a combination of substituent effects, solvent, and the specific reaction pathway. Future computational investigations focused directly on N,N'-diisopropylsulfamide would be invaluable for providing a more precise characterization of its transition states and their stability.

Derivatives and Analogues of N,n Diisopropylsulfamide

Design and Synthesis of Functionalized N,N'-Diisopropylsulfamide Derivatives

The synthesis of functionalized N,N'-diisopropylsulfamide derivatives, while not extensively documented in dedicated studies, can be approached through established methodologies in organic chemistry. The reactivity of the N-H bonds on the sulfamide (B24259) core provides a key handle for introducing a variety of functional groups.

One common strategy involves the deprotonation of the N-H groups using a suitable base, followed by quenching with an electrophile. This allows for the introduction of alkyl, aryl, acyl, and other functionalities. The choice of base and reaction conditions is critical to control the degree of substitution and prevent side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride or an organolithium reagent can facilitate the formation of the corresponding anion, which can then react with a range of electrophiles.

Another approach to functionalization is through condensation reactions. For example, the reaction of N,N'-diisopropylsulfamide with aldehydes or ketones can lead to the formation of N-aminal or related structures, effectively creating more complex derivatives.

While specific research focusing solely on the functionalization of N,N'-diisopropylsulfamide is limited, the general principles of sulfamide chemistry suggest a wide array of potential derivatives that could be synthesized for various research purposes. The table below illustrates some hypothetical functionalized derivatives based on common synthetic transformations.

| Derivative Class | General Structure | Potential Synthetic Route |

| N-Alkyl Derivatives | R-N(iPr)-SO2-N(iPr)-H / R-N(iPr)-SO2-N(iPr)-R' | Deprotonation followed by reaction with alkyl halides |

| N-Acyl Derivatives | Ac-N(iPr)-SO2-N(iPr)-H / Ac-N(iPr)-SO2-N(iPr)-Ac' | Reaction with acyl chlorides or anhydrides |

| N-Aryl Derivatives | Ar-N(iPr)-SO2-N(iPr)-H / Ar-N(iPr)-SO2-N(iPr)-Ar' | Transition-metal catalyzed cross-coupling reactions |

This table presents potential synthetic strategies for the functionalization of N,N'-diisopropylsulfamide based on established chemical principles.

Structure-Activity Relationship Studies in an Academic Context

Currently, there is a notable absence of specific structure-activity relationship (SAR) studies in the academic literature that are centered on N,N'-diisopropylsulfamide. SAR studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties.

However, valuable insights can be gleaned from the extensive research conducted on the broader class of sulfonamides, which share the core sulfuryl group. In many sulfonamide-based therapeutic agents, the nature of the substituents on the nitrogen atoms and any attached aromatic rings plays a pivotal role in determining their efficacy and selectivity. Key factors often considered in the SAR of sulfonamides include:

Steric Factors: The size and shape of the substituents can dictate how the molecule fits into a binding pocket of an enzyme or receptor. The isopropyl groups in N,N'-diisopropylsulfamide, for instance, introduce significant steric bulk.

Hydrogen Bonding: The presence of N-H protons allows for hydrogen bond donation, which is a critical interaction in many biological systems. Functionalization of these positions can modulate this capability.

While these principles provide a general framework, dedicated SAR studies on a library of N,N'-diisopropylsulfamide derivatives would be necessary to elucidate the specific structural requirements for any potential biological or material application.

Development of N,N'-Diisopropylsulfamide as Precursors for Complex Molecules

The utility of a chemical compound as a precursor in the synthesis of more complex molecules is a testament to its reactivity and the strategic value of its structural components. While the use of N,N'-diisopropylsulfamide as a key building block in complex molecule synthesis is not a widely reported theme in the literature, its inherent chemical features suggest potential applications.

The sulfamide moiety can act as a stable and sterically defined linker or scaffold upon which more elaborate structures can be built. The two isopropyl groups provide a specific spatial arrangement that could be exploited in the design of molecules with defined three-dimensional geometries.

Furthermore, the sulfamide group itself can be a target for chemical transformation. Under certain conditions, the S-N bonds can be cleaved, allowing for the release of the amine fragments or the transformation of the sulfuryl group into other sulfur-containing functionalities. This latent reactivity could be harnessed in multi-step synthetic sequences.

The development of N,N'-diisopropylsulfamide as a versatile precursor would require further exploration of its reactivity profile and its incorporation into synthetic strategies aimed at constructing novel and complex molecular targets.

Supramolecular Chemistry and Intermolecular Interactions Involving N,n Diisopropylsulfamide

Formation and Characterization of Hydrogen Bonding Networks

In certain conformations, N,N'-diisopropylsulfamide can potentially form intramolecular hydrogen bonds. This typically occurs when a hydrogen atom on one of the isopropyl groups comes into close proximity with one of the sulfonyl oxygen atoms. However, the more dominant and structurally defining interactions are typically intermolecular. In related structures, such as N,N′-bis(4-methylphenyl)dithiooxamide, intramolecular N—H⋯S hydrogen bonds are observed, which stabilize the trans-dithiooxamide fragment. nih.gov While not a direct analogue, this highlights the potential for intramolecular interactions to influence molecular conformation. For N,N'-diisopropylsulfamide, the flexibility of the isopropyl groups might allow for conformations where weak C-H···O intramolecular contacts could play a role in stabilizing the molecular geometry.

The primary intermolecular interactions in N,N'-diisopropylsulfamide assemblies are N-H···O=S hydrogen bonds. These interactions are crucial in the formation of robust supramolecular structures. In the crystal structure of a closely related compound, N,N-diisopropyl-4-methylbenzenesulfonamide, molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds between the sulfonamide groups. These dimers then further assemble into ribbons. nsf.gov This type of dimeric motif is a common feature in the crystal structures of secondary amides and sulfonamides.

The hydrogen bonding can lead to the formation of various well-defined patterns or motifs. In the case of amides, which share functional similarities with sulfamides, the carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group serves as a donor. mdpi.com This leads to the formation of chains and sheets, which are common supramolecular architectures. The specific arrangement in N,N'-diisopropylsulfamide will depend on the interplay between the strong N-H···O=S hydrogen bonds and weaker interactions, such as van der Waals forces involving the isopropyl groups. The crystal packing of related structures often reveals a three-dimensional network stabilized by these hydrogen bonds. nih.gov

The geometry of hydrogen bonds provides valuable information about their strength and nature. Key parameters include the donor-acceptor distance (D···A) and the donor-hydrogen-acceptor angle (D-H···A). For N-H···O hydrogen bonds, typical distances fall in the range of 2.7 to 3.2 Å, with angles close to 180°.

In the crystal structure of diisopropylammonium hydrogen phenylphosphonate (B1237145), the N—H⋯O hydrogen bonds that bridge the anionic dimers have specific geometries that define the three-dimensional structure. nih.gov A similar quantitative analysis of N,N'-diisopropylsulfamide crystals would involve measuring the N···O distances and N-H···O angles to characterize the strength and directionality of the hydrogen bonds.

Table 1: Representative Hydrogen Bond Geometries in Related Amide and Sulfonamide Structures

| Compound | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-(diisopropylphosphanyl)benzamide mdpi.com | N | O | - | 2.10(3) | 3.025(5) | - |

| N,N-diisopropyl-4-methylbenzenesulfonamide nsf.gov | N | O | - | - | - | - |

| Diisopropylammonium hydrogen phenylphosphonate nih.gov | N | O | - | - | - | - |

| Nicotinamide–oxalic acid salt frontiersin.org | N8-H9 | O24 | - | - | - | - |

Note: Specific geometric data for N,N'-diisopropylsulfamide is not publicly available and is inferred from related structures. The table will be populated with specific data upon availability of the crystal structure.

Supramolecular Assemblies and Molecular Recognition Phenomena

The predictable nature of hydrogen bonding in N,N'-diisopropylsulfamide makes it a valuable building block for the construction of more complex supramolecular assemblies. By co-crystallizing with other molecules that have complementary hydrogen bonding sites, it is possible to create novel crystalline materials with tailored properties. This process is a form of molecular recognition, where molecules selectively bind to one another through non-covalent interactions.

The formation of supramolecular architectures from dipyrrin (B1230570) complexes, for instance, relies on dynamic and reversible bond formation to create well-organized assemblies. frontiersin.org Similarly, the hydrogen bonding capabilities of N,N'-diisopropylsulfamide could be exploited in the design of functional materials.

Crystal Engineering Principles Applied to N,N'-Diisopropylsulfamide Systems

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. A key strategy in crystal engineering is the use of robust and predictable intermolecular interactions, such as the N-H···O=S hydrogen bonds found in N,N'-diisopropylsulfamide.

By understanding the preferred hydrogen bonding motifs of the sulfamide (B24259) group, it is possible to design co-crystals where N,N'-diisopropylsulfamide acts as a building block. For example, in the synthesis of N-protected β-amino alcohols and short peptaibols, the conformation in the crystal is directed by specific hydrogen bonding patterns. rsc.org The principles of crystal engineering can be applied to N,N'-diisopropylsulfamide to control its crystal packing, which in turn can influence properties like solubility, melting point, and stability. The study of related dithiooxamide (B146897) structures, where intramolecular hydrogen bonds and intermolecular C-H···π interactions dictate the three-dimensional network, provides a framework for predicting and designing the crystal structures of N,N'-diisopropylsulfamide and its derivatives. nih.gov

Advanced Analytical Methodologies for N,n Diisopropylsulfamide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for the separation of N,N'-diisopropylsulfamide from complex matrices and for its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools in this regard, each with specific applications tailored to the compound's properties.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of moderately polar compounds like N,N'-diisopropylsulfamide. dupont.comnih.gov The separation mechanism relies on the hydrophobic interaction between the analyte and the nonpolar stationary phase.

Method development for N,N'-diisopropylsulfamide would typically involve optimizing several key parameters to achieve efficient separation with good peak symmetry and resolution. A C18 column is a common choice for the stationary phase due to its hydrophobicity. ijper.org The mobile phase composition is critical; a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. ijper.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good separation from any impurities. Detection is commonly achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), particularly if the analyte lacks a strong chromophore. researchgate.net

Table 1: Illustrative HPLC Method Parameters for N,N'-Diisopropylsulfamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | DAD at 210 nm / ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. nih.gov For N,N'-diisopropylsulfamide, GC analysis can be employed for purity assessment and quantification of residual amounts in reaction mixtures. The choice of the GC column is crucial, with capillary columns having nonpolar or medium-polarity stationary phases, such as those based on polysiloxanes, being preferred. nih.gov

Due to the presence of amine functionalities, which can cause peak tailing due to interaction with active sites on the column, specialized columns designed for amine analysis may be utilized. Sample preparation might involve derivatization to increase volatility and improve chromatographic performance, although direct injection is also possible. A flame ionization detector (FID) is a common choice for quantification due to its robustness and linear response for organic compounds. nih.gov For more selective and sensitive detection, a mass spectrometer (MS) can be used as the detector (GC-MS). semanticscholar.orguniroma1.it

Table 2: Representative GC Method Parameters for N,N'-Diisopropylsulfamide

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the identity of N,N'-diisopropylsulfamide. It provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint. uni-saarland.delibretexts.org

When coupled with a chromatographic inlet like GC or LC, MS allows for the analysis of individual components of a mixture. Electron Ionization (EI) is a common ionization technique, especially in GC-MS, that results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. nd.eduemory.edu The fragmentation of N,N'-diisopropylsulfamide would be expected to proceed through specific pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atoms and the sulfur atom.

Expected key fragmentations would include the loss of an isopropyl group, leading to a significant fragment ion. Cleavage of the S-N bond is also a probable fragmentation pathway. nih.govnih.gov The presence of two nitrogen atoms means that the molecular ion should have an even mass-to-charge ratio (m/z) according to the nitrogen rule. uni-saarland.de

Table 3: Predicted Key Mass Fragments for N,N'-Diisopropylsulfamide (Molecular Weight: 194.31 g/mol )

| m/z | Proposed Fragment |

|---|---|

| 194 | [M]+• (Molecular Ion) |

| 179 | [M - CH₃]+ |

| 151 | [M - C₃H₇]+ (Loss of isopropyl group) |

| 108 | [M - SO₂NHCH(CH₃)₂]+ |

| 86 | [C₆H₁₄N]+ |

Development of Sensitive and Selective Analytical Probes for N,N'-Diisopropylsulfamide

The development of sensitive and selective analytical probes for the detection of specific molecules is a growing area of chemical sensor research. As of now, specific analytical probes designed exclusively for N,N'-diisopropylsulfamide are not widely reported in the literature. However, the principles for their design can be outlined.

A selective probe would likely be based on a host-guest chemistry approach, where a receptor molecule is synthesized to have a cavity or binding sites that are complementary in size, shape, and chemical nature to the N,N'-diisopropylsulfamide molecule. This could involve creating a molecule with specific hydrogen bond donors and acceptors that can interact with the sulfamide (B24259) group.

Another approach could be the development of a chemosensor that undergoes a measurable change in its physical properties, such as fluorescence or color, upon binding to N,N'-diisopropylsulfamide. This change would be triggered by the specific interaction between the sensor's recognition unit and the analyte. Research in this area would focus on synthesizing novel organic molecules or functionalized nanomaterials that can exhibit this selective response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including N,N'-diisopropylsulfamide. iastate.edu Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of N,N'-diisopropylsulfamide, one would expect to see signals corresponding to the N-H protons, the methine (CH) protons of the isopropyl groups, and the methyl (CH₃) protons of the isopropyl groups. The integration of these signals would correspond to the number of protons of each type. The multiplicity (splitting pattern) of the signals would provide information about the neighboring protons. For instance, the methine proton signal would be a multiplet due to coupling with the methyl protons and potentially the N-H proton.

The ¹³C NMR spectrum would show distinct signals for the methine and methyl carbons of the isopropyl groups. mdpi.com The chemical shifts of these carbons are indicative of their electronic environment. pdx.eduillinois.edu The purity of the sample can also be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N,N'-Diisopropylsulfamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NH- | 4.5 - 5.5 (broad singlet) | - |

| -CH-(isopropyl) | 3.5 - 4.0 (multiplet) | 45 - 50 |

| -CH₃ (isopropyl) | 1.1 - 1.3 (doublet) | 22 - 25 |

Table of Compounds

| Compound Name |

|---|

| N,N'-diisopropylsulfamide |

| Acetonitrile |

| Methanol |

Q & A

Q. What are the established synthetic routes for N,N'-diisopropylsulfamide, and how can reaction conditions be optimized for reproducibility?

N,N'-Diisopropylsulfamide is typically synthesized via sulfamation reactions. A common method involves reacting sulfamide derivatives with isopropylamine under controlled conditions. For example, using diisopropyl sulfate as a sulfating reagent (as demonstrated in analogous sulfamide syntheses) can improve yield . Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane ensures solubility and reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol enhances purity.

Document all steps meticulously, including solvent batches and equipment calibration, to ensure reproducibility .

Q. Which analytical techniques are critical for characterizing N,N'-diisopropylsulfamide, and how should data be interpreted?

Core techniques include:

- NMR Spectroscopy : and NMR confirm structure (e.g., isopropyl group splitting patterns and sulfamide proton shifts).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z calculated for C₆H₁₆N₂O₂S).

- Infrared (IR) Spectroscopy : Peaks near 1320–1250 cm⁻¹ (S=O stretching) and 1150–1050 cm⁻¹ (N-S bonds) confirm functional groups.

Report raw data (e.g., NMR integration ratios) and compare with computational predictions to resolve ambiguities .

Q. How should researchers assess the stability and storage conditions of N,N'-diisopropylsulfamide?

Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance spectra.

- Hygroscopicity : Store in desiccators with varying humidity (20–80% RH) and measure mass changes.

Optimal storage: Sealed amber vials at –20°C under inert gas (argon) .

Advanced Questions

Q. What computational approaches can predict the reactivity or supramolecular interactions of N,N'-diisopropylsulfamide?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in water/DMSO) to predict aggregation or ligand-binding behavior.

Validate computational results with experimental data (e.g., XRD for crystal packing analysis). Use software like Gaussian or GROMACS, and report convergence criteria .

Q. How can researchers investigate the biological interactions of N,N'-diisopropylsulfamide, particularly enzyme inhibition?

Design enzyme inhibition assays:

- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition constants () with acetylcholinesterase or carbonic anhydrase as model enzymes.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to clarify interaction mechanisms.

Include negative controls (e.g., sulfamide analogs without isopropyl groups) and report assay buffers/pH to contextualize results .

Q. How do structural modifications (e.g., alkyl chain length) in sulfamide derivatives affect physicochemical properties?

Perform comparative studies:

- LogP Measurements : Compare octanol/water partition coefficients of N,N'-diisopropylsulfamide with methyl- or ethyl-substituted analogs.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds across derivatives.

Correlate structural features (e.g., steric hindrance from isopropyl groups) with solubility and stability trends .

Q. How should contradictory data in literature on sulfamide reactivity be resolved?

- Meta-Analysis : Systematically review experimental conditions (e.g., solvent polarity, catalyst use) across studies.

- Controlled Replication : Reproduce conflicting experiments while standardizing variables (e.g., reagent purity, reaction vessels).

Highlight assay-specific limitations, such as NP (nanoparticle) interference in spectrophotometric analyses, as noted in clinical chemistry standardization challenges .

Q. What methodologies evaluate the environmental impact of N,N'-diisopropylsulfamide synthesis?

- Life Cycle Assessment (LCA) : Quantify waste generation (e.g., solvent recovery rates) and energy consumption.

- Ecototoxicity Testing : Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (EC₅₀ values).

Prioritize green chemistry principles (e.g., replacing halogenated solvents with cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.